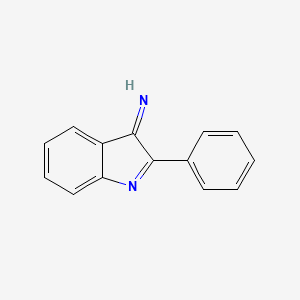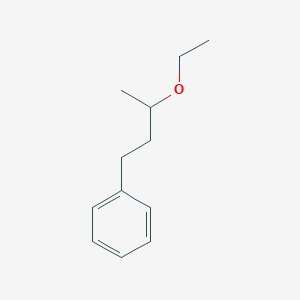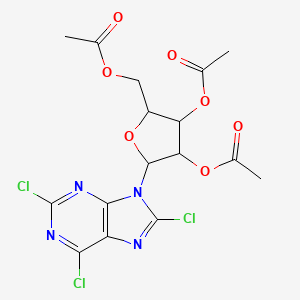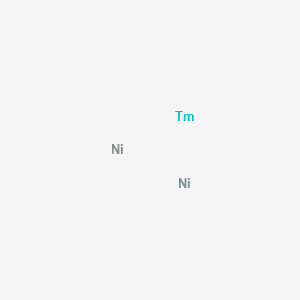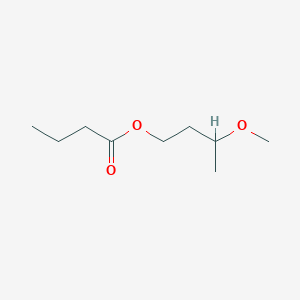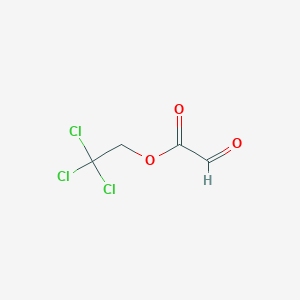
2,2,2-Trichloroethyl oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl oxoacetate is a chemical compound with the molecular formula C4H5Cl3O3. It is an ester derived from oxoacetic acid and 2,2,2-trichloroethanol. This compound is known for its use in various organic synthesis processes, particularly as a reagent and intermediate in the preparation of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl oxoacetate typically involves the esterification of oxoacetic acid with 2,2,2-trichloroethanol. One common method involves the reaction of oxoacetic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced to form 2,2,2-trichloroethyl alcohol and other derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: 2,2,2-Trichloroethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl oxoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and intermediates.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group for sensitive functional groups during chemical reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl oxoacetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s ability to undergo hydrolysis and reduction makes it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a reagent and intermediate in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another derivative used for the protection of amines and alcohols during chemical reactions.
Uniqueness
2,2,2-Trichloroethyl oxoacetate is unique due to its specific ester structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions, including hydrolysis, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
5317-23-7 |
|---|---|
Formule moléculaire |
C4H3Cl3O3 |
Poids moléculaire |
205.42 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
Clé InChI |
QMFFIPHTNSPZRD-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)OC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
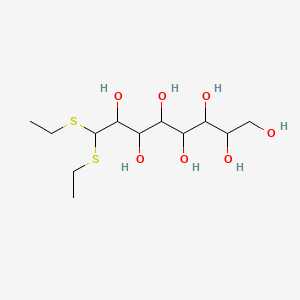
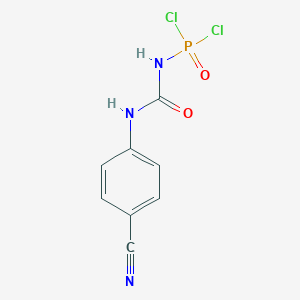
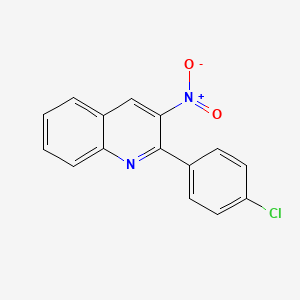
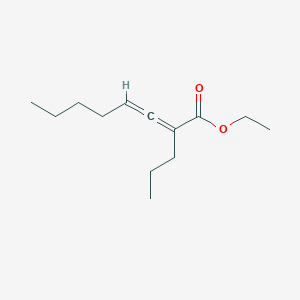
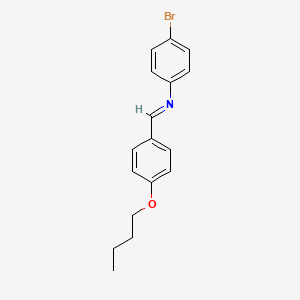
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
